molecular formula C13H12O5 B12669730 Methyl alpha,gamma,epsilon-trioxobenzenehexanoate CAS No. 76798-27-1

Methyl alpha,gamma,epsilon-trioxobenzenehexanoate

Cat. No.: B12669730
CAS No.: 76798-27-1
M. Wt: 248.23 g/mol
InChI Key: UHBQYIPCSNKCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl alpha,gamma,epsilon-trioxobenzenehexanoate is a chemical compound with the molecular formula C13H12O5 and a molecular weight of 248.23138 g/mol . . This compound is characterized by its unique structure, which includes three oxo groups attached to a benzene ring and a hexanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl alpha,gamma,epsilon-trioxobenzenehexanoate typically involves the esterification of α,γ,ε-Trioxobenzenehexanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl alpha,gamma,epsilon-trioxobenzenehexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Amides and esters.

Scientific Research Applications

Methyl alpha,gamma,epsilon-trioxobenzenehexanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl alpha,gamma,epsilon-trioxobenzenehexanoate involves its interaction with specific molecular targets and pathways. The oxo groups and ester functionality allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl alpha,gamma,epsilon-trioxobenzenehexanoate: Similar compounds include other trioxobenzene derivatives and hexanoate esters.

    Unique Features:

List of Similar Compounds

  • α,γ,ε-Trioxobenzenehexanoic acid
  • Methyl alpha,gamma,epsilon-trioxobenzenehexanoic acid
  • Hexanoate esters with different substituents

Properties

CAS No.

76798-27-1

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 2,4,6-trioxo-6-phenylhexanoate

InChI

InChI=1S/C13H12O5/c1-18-13(17)12(16)8-10(14)7-11(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

UHBQYIPCSNKCFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC(=O)CC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.